molecular formula C18H23ClINO B12809439 1-Iodo-2,3,4,5-tetramethylbenzene;methyl benzenecarboximidate;hydrochloride

1-Iodo-2,3,4,5-tetramethylbenzene;methyl benzenecarboximidate;hydrochloride

Cat. No.: B12809439
M. Wt: 431.7 g/mol
InChI Key: AVXIEYYSRIKXNK-UHFFFAOYSA-N
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Description

1-Iodo-2,3,4,5-tetramethylbenzene, methyl benzenecarboximidate, and hydrochloride are three distinct chemical compounds, each with unique properties and applications

Preparation Methods

1-Iodo-2,3,4,5-tetramethylbenzene

1-Iodo-2,3,4,5-tetramethylbenzene is typically synthesized through the iodination of 2,3,4,5-tetramethylbenzene. The reaction involves the use of iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the benzene ring . Industrial production methods may involve continuous flow processes to enhance yield and purity.

Methyl Benzenecarboximidate

Methyl benzenecarboximidate can be prepared by the reaction of benzonitrile with methanol in the presence of an acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imidate ester, which is then isolated and purified . Industrial methods may use optimized reaction conditions and catalysts to improve efficiency and scalability.

Hydrochloride

Hydrochloride salts are typically formed by the reaction of a base compound with hydrochloric acid. This process is straightforward and involves the addition of hydrochloric acid to the base compound, followed by crystallization to obtain the hydrochloride salt . Industrial production often employs large-scale reactors and precise control of reaction parameters to ensure high purity and yield.

Chemical Reactions Analysis

1-Iodo-2,3,4,5-tetramethylbenzene

1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:

Methyl Benzenecarboximidate

Methyl benzenecarboximidate is reactive towards hydrolysis and can be converted back to benzonitrile and methanol in the presence of water and an acid or base catalyst. It can also undergo nucleophilic addition reactions with amines to form amidines.

Hydrochloride

Hydrochloride salts are generally stable but can undergo dissociation in aqueous solutions to release the parent base and hydrochloric acid. This property makes them useful in various pharmaceutical formulations where controlled release of the active compound is desired.

Scientific Research Applications

1-Iodo-2,3,4,5-tetramethylbenzene

This compound is used in organic synthesis as a precursor for the introduction of iodine into aromatic compounds. It is also employed in the study of halogen bonding interactions and as a reagent in the synthesis of more complex molecules.

Methyl Benzenecarboximidate

Methyl benzenecarboximidate finds applications in the synthesis of pharmaceuticals and agrochemicals. It is used as an intermediate in the preparation of various bioactive compounds and as a reagent in organic synthesis.

Hydrochloride

Hydrochloride salts are widely used in the pharmaceutical industry to enhance the solubility and stability of active pharmaceutical ingredients. They are also used in the formulation of injectable drugs and as intermediates in chemical synthesis.

Mechanism of Action

1-Iodo-2,3,4,5-tetramethylbenzene

The primary mechanism of action for 1-iodo-2,3,4,5-tetramethylbenzene involves its ability to participate in electrophilic aromatic substitution reactions

Methyl Benzenecarboximidate

Methyl benzenecarboximidate acts as an electrophile in nucleophilic addition reactions, where the imidate group reacts with nucleophiles to form new chemical bonds. This reactivity is exploited in the synthesis of various organic compounds.

Hydrochloride

The mechanism of action for hydrochloride salts involves their dissociation in aqueous solutions to release the parent base and hydrochloric acid. This property is utilized in pharmaceutical formulations to control the release and absorption of the active ingredient.

Comparison with Similar Compounds

1-Iodo-2,3,4,5-tetramethylbenzene

Similar compounds include other iodinated aromatic compounds, such as 1-iodo-3,4,5,6-tetramethylbenzene and 1-iodo-2,4,6-trimethylbenzene. These compounds share similar reactivity patterns but differ in the number and position of methyl groups on the benzene ring.

Methyl Benzenecarboximidate

Similar compounds include other imidate esters, such as ethyl benzenecarboximidate and propyl benzenecarboximidate. These compounds exhibit similar reactivity but differ in the alkyl group attached to the imidate moiety.

Hydrochloride

Hydrochloride salts are similar to other acid salts, such as sulfate and nitrate salts. These compounds share the property of enhancing the solubility and stability of the parent base but differ in the specific acid used to form the salt.

Properties

Molecular Formula

C18H23ClINO

Molecular Weight

431.7 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;methyl benzenecarboximidate;hydrochloride

InChI

InChI=1S/C10H13I.C8H9NO.ClH/c1-6-5-10(11)9(4)8(3)7(6)2;1-10-8(9)7-5-3-2-4-6-7;/h5H,1-4H3;2-6,9H,1H3;1H

InChI Key

AVXIEYYSRIKXNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.COC(=N)C1=CC=CC=C1.Cl

Origin of Product

United States

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